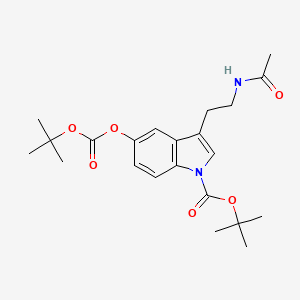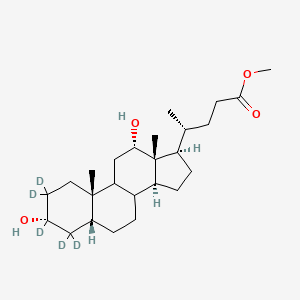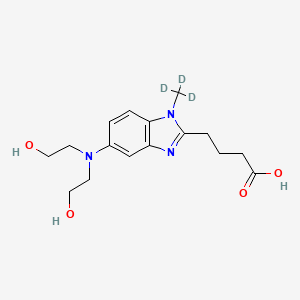
Dihydroxy Bendamustine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxy Bendamustine-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 324.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of STAT3 by Bendamustine
Bendamustine inhibits the signal transducer and activator of transcription 3 (STAT3), contributing to its anticancer effects. This inhibition is notably absent in the inactive metabolite dihydroxy bendamustine (HP2), indicating a specific action of bendamustine rather than its metabolites. The study reveals that bendamustine binds to STAT3, affecting its function as a transcriptional activator in cancer cell lines, through a mechanism that involves covalent bonds, highlighting its potential therapeutic applications beyond DNA alkylation (Iwamoto et al., 2017).
Pharmacokinetic and Pharmacodynamic Profile
Bendamustine undergoes rapid hydrolysis to form metabolites including monohydroxy-bendamustine and dihydroxy-bendamustine, with the latter showing little or no activity. This process and the minimal involvement of Cytochrome P450 1A2 in its elimination suggest a low likelihood of drug–drug interactions, providing a pharmacokinetic foundation for its use in specific patient populations without significant alteration in systemic exposure due to age, race, or sex (Darwish et al., 2015).
Metabolite Profiling in Human Urine
A study on the metabolite profiling of bendamustine in human urine after administration reveals extensive metabolism involving various conversions and conjugations, including hydrolysis (the primary pathway), cysteine conjugation, and subsequent biotransformation. This comprehensive metabolite profile indicates the drug's complex metabolism and the role of its derivatives in therapeutic efficacy and safety (Dubbelman et al., 2012).
Synthesis of Deuterium-Labeled Bendamustine
Research on the synthesis of deuterium-labeled bendamustine, including dihydroxy bendamustine-d3, has led to an effective method using DCl as a catalyst and D2O as a deuterium source. This process allows for high deuterium incorporation, providing a valuable tool for clinical studies and a deeper understanding of bendamustine's pharmacokinetics and dynamics, offering insights into its metabolic pathways and potential interactions (Liu et al., 2018).
作用機序
Target of Action
Dihydroxy Bendamustine-d3, a derivative of Bendamustine, primarily targets DNA within cells . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . These alkyl groups interact with the DNA bases, leading to intra- and inter-strand crosslinks . This interaction with DNA is crucial for the compound’s cytotoxic effects .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with DNA bases, resulting in intra- and inter-strand crosslinks . This crosslinking leads to disruptions in the DNA structure, which inhibits DNA replication and transcription, ultimately resulting in cell death . The compound is active against both active and quiescent cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . The DNA crosslinks induced by the compound disrupt normal DNA replication and transcription processes . This disruption can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cancer cells .
Pharmacokinetics
Bendamustine, from which this compound is derived, is rapidly metabolized in the body . After intravenous administration, Bendamustine concentrations peak at the end of the infusion . The compound is then rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 . The systemic exposure to Bendamustine is comparable between adult and pediatric patients .
Result of Action
The primary result of this compound’s action is the induction of cell death . By causing intra- and inter-strand crosslinks in DNA, the compound disrupts normal cellular processes, including DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, effectively inhibiting the growth and proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s metabolism, particularly if these drugs interact with CYP1A2, the enzyme involved in Bendamustine metabolism . Additionally, factors such as the patient’s age, race, and sex have been shown to have no significant effect on systemic exposure to Bendamustine . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
生化学分析
Biochemical Properties
Dihydroxy Bendamustine-d3, like Bendamustine, plays a role in biochemical reactions by causing intra- and inter-strand crosslinks between DNA bases resulting in cell death . It interacts with enzymes such as Cytochrome P450 (CYP) 1A2 . The nature of these interactions involves the formation of electrophilic alkyl groups that covalently bond to other molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are similar to those of Bendamustine. It influences cell function by causing cell death, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its function as an alkylating agent. It forms intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Bendamustine, from which it is derived, is known to have a triphasic elimination with an intermediate half-life of about 40 minutes
Metabolic Pathways
This compound is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .
特性
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


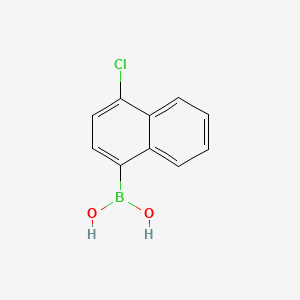
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
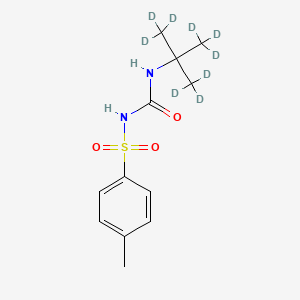
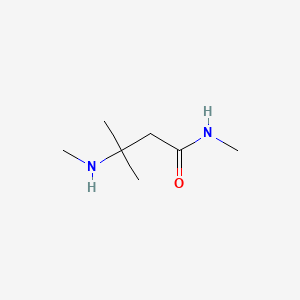
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
